Home > Products > Screening Compounds P78699 > 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one
1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one - 695189-08-3

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

Catalog Number: EVT-3493265
CAS Number: 695189-08-3
Molecular Formula: C11H10N4O
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one is a complex organic compound belonging to the quinazolinone family. This compound features a unique bicyclic structure that integrates a pyrazino and quinazolinone moiety. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead for developing therapeutic agents targeting various diseases.

Source

The synthesis and characterization of 1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one have been documented in several studies. These studies explore its chemical properties, synthesis methods, and biological applications. Notably, research articles from journals such as the Royal Society of Chemistry and MDPI provide insights into its synthesis and potential uses in drug development.

Classification

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It falls within the broader category of quinazolinones, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one can be achieved through various methods:

  1. Condensation Reactions: One common approach involves the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
  2. Cyclization Techniques: Cyclization reactions involving precursors such as 2-aminobenzamide and various electrophiles can yield the desired quinazolinone structure.
  3. One-Pot Reactions: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process while enhancing yields.

Technical Details

In one documented method, 2-amino-4-methylbenzamide is reacted with triethyl orthoacetate in the presence of acetic acid at elevated temperatures (around 110 °C) to form quinazolinones efficiently. The reaction typically yields high purity products suitable for further characterization.

Molecular Structure Analysis

Structure

The molecular structure of 1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one features a fused bicyclic system that includes:

  • A pyrazine ring
  • A quinazolinone ring
  • An amino group at position 1

Data

The molecular formula is C10H10N4OC_{10}H_{10}N_4O, with a molecular weight of approximately 218.22 g/mol. The compound's structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Reduction Reactions: The double bond in the dihydropyrazine ring may undergo reduction under specific conditions.
  3. Condensation Reactions: It can also engage in condensation reactions to form more complex structures.

Technical Details

The reactivity of this compound can be leveraged in synthetic organic chemistry to create derivatives with enhanced biological activity or specificity toward certain targets.

Mechanism of Action

Process

The mechanism of action for compounds like 1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one often involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
  2. Receptor Modulation: The compound could act as an antagonist or agonist at various receptors implicated in disease processes.

Data

Biological assays have demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines and other disease models, suggesting that it may interfere with critical signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points range from 230 °C to 240 °C depending on purity and specific synthesis methods.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups and structural features essential for its biological activity.

Applications

Scientific Uses

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one has potential applications in:

  1. Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer and other diseases.
  2. Biochemical Research: Studying enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Investigating its properties for potential use in developing new materials or catalysts.
Historical Context and Significance in Medicinal Chemistry

Emergence of Quinazolinone-Based Scaffolds in Drug Discovery

The medicinal significance of quinazolinones originated with the isolation of natural alkaloids exhibiting pronounced bioactivities. Febrifugine, a quinazolinone alkaloid from Dichroa febrifuga, demonstrated potent antimalarial properties as early as 1948, establishing the scaffold’s therapeutic potential [6]. By the 1950s, synthetic exploration accelerated with the introduction of methaqualone—a 4-quinazolinone derivative marketed as a sedative-hypnotic agent. This milestone validated quinazolinones as drug-like scaffolds and stimulated systematic structural diversification [6] [2].

The 1980s–2000s witnessed quinazolinones transition into targeted therapies, exemplified by erlotinib (FDA-approved in 2004). This epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor features a 4-anilinoquinazoline core that competitively blocks ATP binding, revolutionizing non-small cell lung cancer treatment [3] [6]. Concurrently, structural biology studies elucidated how quinazolinone derivatives could inhibit diverse enzymatic targets, including dihydrofolate reductase (antimicrobial), tubulin polymerization (antimitotic), and topoisomerase I (anticancer) [6]. The scaffold’s adaptability enabled its application across therapeutic areas:

  • Antiparasitic: 2,4-Diaminoquinazolines inhibiting Plasmodium dihydrofolate reductase [6]
  • Anticonvulsant: Atropisomeric quinazolin-4-ones acting as AMPA receptor antagonists [7]
  • Anticancer: Trifluridine/tipiracil combinations incorporating quinazolinone pharmacophores [6]

Table 1: Milestones in Quinazolinone-Based Drug Development

YearCompoundTherapeutic ApplicationKey Mechanism
1948FebrifugineAntimalarialUnknown (natural product)
1951MethaqualoneSedative-hypnoticGABA receptor modulation
2004ErlotinibNon-small cell lung cancerEGFR tyrosine kinase inhibition
2015Trifluridine/tipiracilColorectal cancerThymidylate synthase inhibition

Evolution of Pyrazinoquinazolinone Derivatives as Privileged Structures

Pyrazino[2,1-b]quinazoline-3,6-diones represent a structurally constrained subclass formed by fusing a piperazine-2,5-dione ring with quinazolin-4-one. Naturally occurring derivatives like fiscalins and auranomides (isolated from Aspergillus spp.) exhibit intrinsic bioactivity, drawing attention to this hybrid architecture [1] [4]. Synthetic efforts focused on optimizing three key regions: the quinazolinone aromatic ring (Ring A), the piperazine ring (Rings B/C), and the C1/C4 stereocenters.

Structure-activity relationship (SAR) studies revealed that minor modifications profoundly influence target specificity:

  • Antiparasitic activity: Derivatives with (1S,4R) stereochemistry and unsubstituted anthranilic acid moieties (e.g., compound 8) showed broad-spectrum activity against Plasmodium falciparum (IC₅₀ = 0.82 µM), Leishmania infantum, and Trypanosoma brucei [1]. Halogenation at C9 enhanced antiplasmodial potency but reduced trypanocidal effects (compound 12) [1].
  • Anticancer activity: Hybrids incorporating 3-cyanopyridin-2-one (e.g., compound 18) inhibited both EGFR (IC₅₀ = 68 nM) and BRAFV600E (IC₅₀ = 65 nM), overcoming resistance seen with monotherapeutic agents [3].
  • Neurological activity: Atropisomeric derivatives demonstrated potent AMPA receptor antagonism (IC₅₀ = 36 nM), attributed to the conformational restraint of the pyrazinoquinazolinone core [7].

Table 2: Bioactivity of Pyrazinoquinazolinone Derivatives

CompoundSubstituentsBiological ActivityPotency (IC₅₀/EC₅₀)
Fiscalin BNatural productNot fully characterized-
Compound 8(1S,4R), 9-ClAntiplasmodial/Trypanocidal0.82 µM (Pf)
Compound 12(1S,4R), 9-BrAntiplasmodial (species-specific)0.21 µM (Pf)
Compound 183-Cyanopyridin-2-one hybridDual EGFR/BRAFV600E inhibition68 nM (EGFR)

Role of 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one in Modern Heterocyclic Chemistry

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one exemplifies strategic advances in synthesizing sterically congested analogs. Its 1-amino group enhances hydrogen-bonding capacity—critical for targeting nucleotide-binding sites in enzymes like prolyl-tRNA synthetase (validated via in silico docking against Plasmodium and Leishmania orthologs) [1]. Modern synthetic routes to this derivative leverage:

Methodological Innovations

  • Sulfamidate Ring-Opening/Sequential Quinazolinone-Amidine Rearrangement (SQuAReS): Chiral sulfamidates react with 2-alkylaminoquinazolinones, followed by acid-mediated deprotection and rearrangement to yield enantiopure derivatives (74% yield, >20:1 dr) [4].
  • Microwave-Assisted Multicomponent Reactions: Anthranilic acid, N-Boc-amino acids, and d-tryptophan methyl ester undergo polycondensation under microwave irradiation (300W, 220°C, 1.5 min), though yields remain modest (1–12%) due to epimerization [1].
  • Mechanochemical Organocatalysis: Grinding techniques with vitamin B1 (thiamine hydrochloride) enable solvent-free assembly of quinazolinones at room temperature, aligning with green chemistry principles [8].

Target Engagement Mechanisms

  • Enzyme Inhibition: The 1-amino group forms key hydrogen bonds with Asp467 in Plasmodium prolyl-tRNA synthetase, disrupting protein synthesis [1].
  • Receptor Antagonism: Conformational rigidity enables selective binding to the allosteric site of AMPA receptors, preventing glutamate hyperactivation [7].
  • Dual Kinase Inhibition: Planar regions intercalate in ATP-binding clefts, while the amino group solubilizes the scaffold, enhancing cellular uptake [3].

Table 3: Synthetic Approaches to 1-Amino-Dihydro Derivatives

MethodConditionsYield (%)Advantages
SQuAReS [4]THF, DIPEA, 3M HCl/EtOH, 100°C (MW)60–81High enantioselectivity (>20:1 dr)
Microwave Polycondensation [1]220°C, 300W, 1.5 min1–12Rapid, but epimerization occurs
Mechanochemical Grinding [8]Vitamin B1 (10 mol%), RT, 60 min85–92Solvent-free, high atom economy

Properties

CAS Number

695189-08-3

Product Name

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

IUPAC Name

1-amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C11H10N4O/c12-9-10-14-8-4-2-1-3-7(8)11(16)15(10)6-5-13-9/h1-4H,5-6H2,(H2,12,13)

InChI Key

BVARPYUELXGEQN-UHFFFAOYSA-N

SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C(=N1)N

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.